molecular formula C25H32N2O3 B12450342 1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B12450342
M. Wt: 408.5 g/mol
InChI Key: ALMCLYYSAPXNEO-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzyloxybenzyl group, and a tetrahydrofuran-2-ylmethyl moiety

Preparation Methods

The synthesis of 1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[4-(Benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can enhance neurotransmitter levels, potentially offering therapeutic benefits in neurological conditions.

Comparison with Similar Compounds

1-[4-(Benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in the individual components or other related compounds.

Properties

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H32N2O3/c28-25(26-17-24-7-4-16-29-24)22-12-14-27(15-13-22)18-20-8-10-23(11-9-20)30-19-21-5-2-1-3-6-21/h1-3,5-6,8-11,22,24H,4,7,12-19H2,(H,26,28)

InChI Key

ALMCLYYSAPXNEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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